Muscimol

Beschreibung

What exactly is Muscimol?

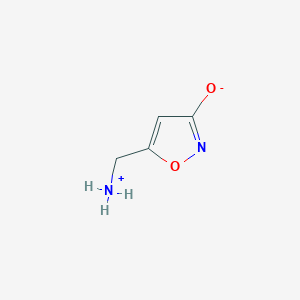

Muscimol is part of the isoxazole class 1,2-oxazol-3(2H)-one replaced by the aminomethyl group in position 5. It was isolated from mushrooms belonging to the genus Amanita. It functions as a metabolite of fungal origin and is a GABA antagonist and a psychotropic drug. It is nitrogen. It is part of the isoxazoles family, an amino compound and an alkaloid. Muscimol (also called pantherine or agarin) is among the most psychoactive ingredients of Amanita Muscaria and other closely related species of mushrooms. Muscimol is a potent and selective orthosteric agonist for the GABAA receptors and displays sedative-hypnotic, depressant and hallucinogenic psychoactivity. This colourless or white solid is classified as an isoxazole.

Biochemistry of Muscimol

Muscimol is among the psychoactive compounds that cause its effects Amanita muscaria poisoning. Ibotenic acid, a neurotoxic metabolite secondary to Amanita Muscaria, acts as a prodrug for Muscimol after the mushroom has been consumed or dried and converts to Muscimol by decarboxylation.

Muscimol is a component of the mushroom Amanita muscaria (fly agaric) and Amanita pantherina. It is also a component of muscarine (which is found in small amounts but does not have any active properties), muscazone, and Ibotenic acid. A. In A. Muscaria, the layer beneath the cap's skin has the most Muscimol. It is the most psychoactive part.

Pharmacology of Muscimol

Muscimol is a highly potent GABAA agonist that activates the receptor that controls the brain's primary antagonistic neurotransmitter GABA. Muscimol is a binder to the same area within the GABAA receptor complex as GABA itself, in contrast to other GABAergic medications like barbiturates and benzodiazepines that bind to specific regulatory sites. GABAA receptors are distributed throughout the brain; therefore, when Muscimol is given, it alters neuronal activity across various areas like the cerebral cortex, cerebellum and hippocampus. Although Muscimol is typically considered to be an agonist that is a selective GABAA agonist that has a very high affinity for GABAA delta receptors, it also acts as a partial agonist for the GABAA-rho agonist, which means that its variety of effects result from an action that is combined that affects several GABAA receptor type.

Muscimol is an effective agonist of GABAA receptors within the brain.5 The activation of GABAA produces an inhibitory impact that reduces neural signals. Muscimol may be able to block GABA as well as other GABA antagonists from GABA receptors in nanomolar amounts.

In contrast to GABA, however, Muscimol can cross into the brain-blood barrier.6 This is what makes it a desirable option for the development of drugs that target GABA receptors. Furthermore, GABA receptors and their transport mechanisms are frequently targeted to develop drugs.

Muscimol is metabolized mainly by transamination. Research suggests that its metabolites cross the barrier between blood and the brain.

As a GABA antagonist, Muscimol has been involved in the harmful consequences of Amanita muscaria.10 Effects of muscimol are comparable to diazepam (Valium). Lower doses inhibit motor function, while higher doses result in ataxia.

Effects of Muscimol

Many of Muscimol's effects are consistent with its pharmacology as a GABAA receptor agonist, presenting many depressant or sedative-hypnotic effects. Atypical of the effect profile of sedative drugs generally, however, Muscimol, like Z-drugs, can cause hallucinogenic changes in perception. The hallucinogenic impact produced by Muscimol is most closely comparable to the hallucinogenic / Lilliputian side effects produced by some other GABAergic drugs such as zolpidem.

The uses of Muscimol

Muscimol can be a therapy for schizophrenia. In clinical research, Muscimol has been found to have many effects, including analgesia, antispastic, anti-anxiolytic, and relaxant for muscles.

It is an atypical psychoactive isoxazole ingredient in Amanita Muscaria and other closely related mushrooms. It reduces the rate of cerebral glucose metabolism and boosts the levels of 5-hydroxytryptamine within the brain. Muscimol is a hallucinogenic drug. It can distort perceptions, nausea and vomiting.

Eigenschaften

IUPAC Name |

5-(aminomethyl)-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQHPWUVQPJPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Record name | MUSCIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041069 | |

| Record name | Muscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Formerly used as a sedative and an anti-emetic. (EPA, 1998), Solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | MUSCIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Muscimol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000294 [mmHg] | |

| Record name | Muscimol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals | |

CAS No. |

2763-96-4 | |

| Record name | MUSCIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Muscimol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2763-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muscimol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muscimol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | muscimol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Isoxazolone, 5-(aminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Muscimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)isoxazol-3-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSCIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5M179TY2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUSCIMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

347 °F decomposes (EPA, 1998), 175 °C (decomposes) | |

| Record name | MUSCIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MUSCIMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Muscimol on GABAa Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Muscimol, a psychoactive isoxazole found in the Amanita muscaria mushroom, is a potent and selective agonist for the γ-aminobutyric acid type A (GABAa) receptor.[1][2][3] Its structural similarity to the endogenous inhibitory neurotransmitter GABA allows it to bind directly to the GABAa receptor's orthosteric site, the same site that GABA binds to.[1][4] This action distinguishes it from allosteric modulators like benzodiazepines and barbiturates, which bind to different sites on the receptor complex.[1] Unlike GABA, muscimol can efficiently cross the blood-brain barrier, making it a valuable tool in neuroscience research to study the GABAergic system.[1][5][6]

This technical guide provides a comprehensive overview of muscimol's mechanism of action on GABAa receptors, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action

Muscimol's primary mechanism of action is the activation of GABAa receptors, which are ligand-gated ion channels.[1][4] Upon binding, muscimol induces a conformational change in the receptor, opening its integral chloride (Cl⁻) channel.[7][8] The subsequent influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential. This results in an overall inhibitory effect on neuronal activity.[4]

The potency and efficacy of muscimol can vary depending on the subunit composition of the GABAa receptor.[1] GABAa receptors are pentameric structures assembled from a variety of subunits, including α, β, γ, δ, ε, π, and θ.[8] The specific combination of these subunits influences the receptor's pharmacological properties.

Quantitative Data: Binding Affinity, Efficacy, and Potency

The interaction of muscimol with GABAa receptors has been extensively quantified through various experimental techniques. The following tables summarize key quantitative data from the scientific literature.

| Parameter | Receptor Subtype | Cell Type/Tissue | Value | Reference |

| EC₅₀ | α1β3 | HEK 293 cells | 180 ± 83 nM | [9] |

| EC₅₀ | α1β3 | Xenopus oocytes | 0.65 ± 0.22 µM | [9] |

| EC₅₀ | α4β3δ | Recombinant | ~1-2 nM | [10][11] |

| EC₅₀ | Endogenous | IMR-32 cells | 2.04 µM | [12] |

| Kᵢ | High-affinity sites | Bovine cerebral cortex membranes | ~10 nM | [13] |

| Kᵢ | Low-affinity sites | Bovine cerebral cortex membranes | ~0.5 µM | [13] |

| Kₑ | α4βδ (forebrain) | Wild-type mice | ~1.6 nM | [11] |

| Kₑ | α6βδ (cerebellum) | Wild-type mice | ~1 nM | [11] |

Table 1: Muscimol Efficacy and Binding Affinity at Various GABAa Receptor Subtypes.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of muscimol's effects on GABAa receptors. Below are protocols for two key experimental approaches.

[³H]Muscimol Radioligand Binding Assay

This assay is used to determine the binding affinity of muscimol to GABAa receptors.

1. Membrane Preparation:

-

Homogenize rat brains in an ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[14]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[14]

-

Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[14]

-

Wash the pellet by resuspending it in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. This step is often repeated multiple times to remove endogenous GABA.[14][15]

-

Resuspend the final pellet in the binding buffer and determine the protein concentration. The membrane preparation can be stored at -80°C.[14][16]

2. Binding Assay:

-

In a 96-well plate, add the membrane preparation (typically 100-200 µg of protein per well) to the binding buffer.[14][17]

-

For total binding, add a specific concentration of [³H]muscimol (e.g., 5 nM).[14][16]

-

For non-specific binding, add [³H]muscimol along with a high concentration of a competing unlabeled ligand, such as GABA (e.g., 10 µM) or bicuculline (e.g., 100 µM).[15][16]

-

To determine the affinity of a test compound, add [³H]muscimol and varying concentrations of the unlabeled test compound.

-

Incubate the plate at 4°C for 45-60 minutes to allow the binding to reach equilibrium.[14][16]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a vacuum filtration manifold.[16]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

-

Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[14][16]

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For saturation binding experiments, plot specific binding against the concentration of [³H]muscimol to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding experiments, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).[17]

Electrophysiological Recording (Two-Electrode Voltage Clamp on Xenopus Oocytes)

This technique measures the ion flow through the GABAa receptor channel upon muscimol application.

1. Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with cRNAs encoding the desired GABAa receptor subunits (e.g., α1 and β3). The ratio of injected cRNAs may be optimized to favor the expression of the desired receptor composition.[9]

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.[9][10]

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply muscimol at various concentrations to the oocyte via the perfusion system.

-

Record the resulting inward chloride currents using a patch-clamp amplifier and appropriate software.[10]

3. Data Analysis:

-

Measure the peak amplitude of the current response for each muscimol concentration.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current against the log concentration of muscimol and fit the data with the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in muscimol's action can aid in understanding its mechanism. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Muscimol binding to the GABAA receptor and subsequent signaling cascade.

Caption: A typical experimental workflow for studying muscimol's effects on GABAA receptors.

Conclusion

Muscimol's action as a potent, direct agonist at the GABAa receptor makes it an invaluable pharmacological tool. Its mechanism, centered on the opening of chloride channels and subsequent neuronal inhibition, is fundamental to its sedative and psychoactive effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to understand and further investigate the intricate interactions of muscimol with the GABAergic system. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for these complex processes. Further research into muscimol's effects on specific GABAa receptor subunit combinations will continue to illuminate the diverse roles of the GABAergic system in health and disease.

References

- 1. Muscimol - Wikipedia [en.wikipedia.org]

- 2. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Is Muscimol Involved in Neurochemical Regulation? [eureka.patsnap.com]

- 5. psychedelicreview.com [psychedelicreview.com]

- 6. luminita.co [luminita.co]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Decarboxylation of Ibotenic Acid to Muscimol: A Technical Guide

Abstract

Ibotenic acid and its decarboxylated derivative, muscimol, are the primary psychoactive and toxic compounds found in Amanita muscaria and related mushrooms. While ibotenic acid acts as a potent, neurotoxic agonist of glutamate receptors, muscimol is a potent and selective agonist of the GABA-A receptor, exhibiting sedative and psychoactive properties. The conversion of ibotenic acid to the more stable and pharmacologically distinct muscimol is a critical process for research, drug development, and harm reduction. This technical guide provides an in-depth overview of the decarboxylation pathway, detailing the chemical transformation, influencing factors, experimental protocols for controlled conversion, and the distinct neurological signaling pathways of both compounds. Quantitative data from various conversion methodologies are summarized to provide a comparative analysis for scientific and developmental applications.

Introduction

The fly agaric mushroom, Amanita muscaria, is a source of several biologically active agents, most notably ibotenic acid and muscimol.[1] Ibotenic acid, a structural analogue of the excitatory neurotransmitter glutamate, acts as a non-selective agonist at NMDA and certain metabotropic glutamate receptors.[2][3] This activity makes it a useful tool in neuroscience as a brain-lesioning agent but also renders it a neurotoxin.[2][3]

Through decarboxylation, ibotenic acid is converted into muscimol, a potent and selective agonist for the γ-aminobutyric acid (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1][2][4] This transformation fundamentally alters the compound's pharmacological profile from excitatory and toxic to inhibitory and psychoactive. The process of decarboxylation can occur through various means, including drying, heating, and changes in pH.[1][5] Understanding and controlling this conversion is paramount for isolating muscimol for pharmacological studies, developing potential therapeutics, and accurately assessing the toxicological profile of Amanita extracts. This guide serves as a comprehensive resource for professionals in research and drug development, offering detailed protocols, quantitative comparisons of conversion methods, and visual representations of the underlying biochemical pathways.

The Chemical Transformation

The conversion of ibotenic acid to muscimol is a classic decarboxylation reaction, wherein the carboxyl group (-COOH) attached to the alpha-carbon is removed, releasing a molecule of carbon dioxide (CO₂).[3] This reaction transforms the amino acid structure of ibotenic acid into the simpler aminomethyl isoxazole structure of muscimol.

Factors Influencing Decarboxylation

The efficiency and rate of ibotenic acid decarboxylation are significantly influenced by several key factors. Manipulating these conditions is essential for maximizing the yield of muscimol.

-

Heat: Thermal energy is a primary driver of decarboxylation. While simple air-drying of fresh mushroom tissue can result in a partial conversion of approximately 30-35%, higher temperatures are required for more complete conversion.[3][6][7] Boiling aqueous solutions of ibotenic acid or Amanita extracts significantly accelerates the reaction.

-

pH: The reaction rate is dramatically increased in acidic conditions. Lowering the pH of an aqueous extract to a range of 2.5-3.0 creates an optimal environment for rapid decarboxylation when combined with heat.[3][8][9] This is the most common and effective method for achieving high conversion rates.

-

Solvent: While the reaction is typically performed in water, studies have also explored other solvents. For instance, the use of dimethyl sulfoxide (DMSO) with tritiated water has been employed for the radiosynthesis of [³H]muscimol from ibotenic acid.[10][11]

-

Enzymatic Conversion: Specific enzymes can catalyze the decarboxylation. A patented method utilizes glutamate decarboxylase (GAD), with pyridoxal phosphate (P-5-P) as a cofactor, to achieve a highly efficient and specific conversion at physiological temperatures (37°C).[6][12]

-

In Vivo Conversion: After ingestion, a portion of ibotenic acid is decarboxylated to muscimol by the body, likely in the acidic environment of the stomach and by enzymes in the liver.[2][13] However, this conversion is incomplete, and a significant amount of unchanged ibotenic acid is excreted in the urine.[1][3]

Quantitative Analysis of Decarboxylation Methods

The choice of method directly impacts the final ratio of muscimol to ibotenic acid. Fresh Amanita muscaria tissue typically has a high ibotenic acid to muscimol ratio, often 9:1 or greater.[6] The following table summarizes quantitative data from various conversion methods, demonstrating their relative efficiencies.

| Method | Conditions | Initial Muscimol:Ibotenic Acid Ratio | Final Muscimol:Ibotenic Acid Ratio | Approx. Conversion Efficiency | Source |

| Air Drying | Ambient or slightly elevated temp. (40-50°C) | ~0.11:1 | ~0.67:1 (or 2:3) | 30-35% | [6][7] |

| Acid-Catalyzed Thermal | pH 2.6, 90-100°C for 3 hours | 0.29:1 | 53.89:1 | >99% | [6][12] |

| Enzymatic (GAD) | 37°C for 4 hours (with P-5-P cofactor) | 0.29:1 | 92.77:1 | >99% | [6][12] |

Experimental Protocols

The following protocols provide detailed methodologies for the controlled decarboxylation of ibotenic acid and subsequent analysis.

Protocol 5.1: Acid-Catalyzed Thermal Decarboxylation

This protocol describes the most common laboratory method for achieving a near-complete conversion of ibotenic acid to muscimol.

-

Preparation of Material: Use fresh or dried Amanita muscaria caps. If using dried material, break it into small, uniform pieces. Grinding to a fine powder is not recommended as it complicates the final filtration step.[9]

-

Aqueous Extraction: Submerge the mushroom material in a stainless steel pot with distilled or deionized water. Use enough water to fully cover the material and account for evaporation.

-

pH Adjustment: Gently heat the mixture while stirring. Using a calibrated pH meter, slowly add an acid (e.g., citric acid or a diluted solution of hydrochloric acid) to the aqueous solution until a stable pH between 2.5 and 3.0 is achieved.[9]

-

Heating and Reflux: Bring the acidic solution to a boil and then reduce the heat to maintain a steady simmer (90-100°C). Cover the pot and allow the reaction to proceed for a minimum of 3 hours to ensure complete conversion.[3][8][9]

-

Filtration: After cooling, strain the liquid through several layers of cheesecloth or a coffee filter to remove all solid mushroom material. The resulting filtrate contains the water-soluble muscimol.

References

- 1. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 2. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 3. luminita.co [luminita.co]

- 4. Muscimol - Wikipedia [en.wikipedia.org]

- 5. Emerging Risks of Amanita Muscaria: Case Reports on Increasing Consumption and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20140004084A1 - Method for producing muscimol and/or reducing ibotenic acid from amanita tissue - Google Patents [patents.google.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. medium.com [medium.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Amanita Muscaria Patent: Conversion of Ibotenic Acid into Muscimol (several teks) - Preparation - Welcome to the DMT-Nexus [dmt-nexus.me]

- 13. pharmacia.pensoft.net [pharmacia.pensoft.net]

An In-depth Technical Guide on Muscimol: Natural Sources and Extraction from Amanita muscaria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of muscimol, a potent GABAA receptor agonist. It details its primary natural sources, with a focus on quantitative analysis, and offers in-depth protocols for its extraction and purification from Amanita muscaria. Furthermore, this document elucidates the principal signaling pathway of muscimol and presents experimental workflows through detailed diagrams.

Natural Sources of Muscimol

Muscimol is a psychoactive isoxazole alkaloid found predominantly in species of the Amanita genus.[1] The most well-known sources are Amanita muscaria (fly agaric) and Amanita pantherina (panther cap).[1] Muscimol is primarily formed through the decarboxylation of its precursor, ibotenic acid, a process that can occur both naturally within the fungus and be induced post-harvest.[2][3]

The concentration of muscimol and ibotenic acid can vary significantly based on the species, geographical location, developmental stage of the mushroom, and processing methods.[4][5] The layer just beneath the skin of the cap of Amanita muscaria contains the highest concentration of muscimol.[1]

Table 1: Ibotenic Acid and Muscimol Content in Various Amanita Species

| Fungal Species | Ibotenic Acid (mg/g dry weight) | Muscimol (mg/g dry weight) | Reference |

| Amanita muscaria | 0.292 - 6.570 | 0.073 - 2.440 | [6] |

| Amanita pantherina | Data varies, generally higher than A. muscaria | Data varies, generally higher than A. muscaria | [7] |

| Amanita altipes | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |

| Amanita concentrica | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |

| Amanita flavopantherina | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |

| Amanita griseopantherina | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |

| Amanita pseudopantherina | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |

| Amanita rubrovolvata | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |

| Amanita subglobosa | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |

| Amanita sychnopyramis | 0.6125 - 32.0932 (g/kg) | 0.0056 - 5.8685 (g/kg) | [8] |

| Amanita citrina | Not detected | Not detected | [7] |

Note: The data from reference[8] is presented in g/kg, which is equivalent to mg/g.

Extraction and Purification of Muscimol from Amanita muscaria

The extraction of muscimol from Amanita muscaria is a multi-step process that involves initial extraction, decarboxylation of ibotenic acid to maximize muscimol yield, and subsequent purification.

This protocol is designed to efficiently extract and convert ibotenic acid into muscimol.

Materials:

-

Dried and powdered Amanita muscaria caps

-

Deionized water

-

Hydrochloric acid (HCl) or citric acid

-

pH meter or pH strips

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Extraction:

-

Decarboxylation:

-

Maintain the acidic mixture at a boil under reflux for a minimum of 3 hours to facilitate the decarboxylation of ibotenic acid to muscimol.[2]

-

-

Filtration and Concentration:

This protocol outlines the purification of muscimol from the crude extract.

Materials:

-

Crude muscimol extract from the previous step

-

Strong cation exchange resin

-

2M Ammonium hydroxide solution

-

Ethanol

-

Deionized water

Procedure:

-

Column Preparation:

-

Prepare a column with a strong cation exchange resin.

-

-

Loading and Elution:

-

Load the crude extract onto the column.

-

Wash the column with deionized water until the eluate is clear and neutral.

-

Elute the muscimol from the resin using a 2M ammonium hydroxide solution.[9]

-

-

Final Purification:

Table 2: Comparison of Muscimol Extraction and Analysis Techniques

| Technique | Description | Advantages | Disadvantages | References |

| Aqueous Extraction | Utilizes hot water, often acidified, to extract water-soluble compounds like muscimol and ibotenic acid. | Simple, inexpensive, and effective for crude extracts. | Co-extracts impurities, requiring further purification. | [1][10] |

| Solvent Extraction | Employs organic solvents such as methanol or ethanol, sometimes in combination with water. | Can offer better selectivity and efficiency for certain compounds. | Requires handling of flammable and potentially toxic solvents. | [7][11][12] |

| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography is used for the quantification of muscimol. | Provides high resolution and accurate quantification. | Requires specialized equipment and standards. | [4] |

| Capillary Electrophoresis | A high-resolution separation technique for charged molecules. | Rapid analysis with high efficiency. | Can be sensitive to matrix effects. | [7] |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity for identification and quantification. | Highly sensitive and specific, requiring no derivatization in some methods. | High instrument cost and complexity. | [13][14] |

Visualizing Experimental and Biological Pathways

The following diagram illustrates the key steps involved in the isolation and purification of muscimol from Amanita muscaria.

Caption: A flowchart detailing the process of muscimol extraction.

Muscimol exerts its effects by acting as a potent agonist at the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[1]

Caption: Muscimol's agonistic action on the GABA-A receptor.

Conclusion

This guide has provided a detailed overview of the natural sources of muscimol and a comprehensive methodology for its extraction and purification from Amanita muscaria. The quantitative data presented in the tables offer a valuable resource for researchers in estimating yields and comparing methodologies. The visualized workflows and signaling pathways serve to clarify the complex processes involved in both the chemical isolation and the biological action of muscimol. This information is intended to support further research and development in the fields of neuroscience and pharmacology.

References

- 1. Muscimol - Wikipedia [en.wikipedia.org]

- 2. luminita.co [luminita.co]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Amanita muscaria: Basic Info | Psycheplants | ICEERS [iceers.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of muscimol and ibotenic acid in mushrooms of Amanitaceae by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of ibotenic acid and muscimol in species of the genus Amanita section Amanita from China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]

- 11. The Science Behind Muscimol Isolate Powder: Unraveling the Mystery of Amanita Muscaria's Active Compound - SW Distro [swdistro.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of Muscimol in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscimol, a potent, selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, is a principal psychoactive constituent of the Amanita muscaria mushroom. Its ability to cross the blood-brain barrier and modulate inhibitory neurotransmission has made it a valuable tool in neuroscience research for studying GABAergic systems. Understanding the pharmacokinetic (PK) profile and bioavailability of muscimol in preclinical rodent models is crucial for the interpretation of pharmacological studies and for assessing its therapeutic potential. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of muscimol in rats and mice, supported by detailed experimental protocols and visual representations of key pathways.

Pharmacokinetic Parameters of Muscimol in Rodents

The pharmacokinetic profile of muscimol in rodents is characterized by rapid absorption and distribution, followed by relatively swift elimination. However, specific quantitative data such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) are not extensively documented in publicly available literature in a standardized format. The oral bioavailability of muscimol in rodents is reported to be variable, with estimates ranging from low to moderate.

Table 1: Summary of Muscimol Pharmacokinetic Properties in Rodent Models

| Parameter | Rodent Model | Route of Administration | Dose | Value | Citation |

| Oral Bioavailability | General Rodent | Oral | Not Specified | Estimated at 60-80% | |

| Oral Bioavailability | General Rodent | Oral | Not Specified | Estimated at <5% | [1] |

| Time to Peak Effect (Oral) | General | Oral | Not Specified | 1 to 3 hours | [2] |

| Duration of Action | General | Oral | Not Specified | 4 to 8 hours (up to 24 hours) | [2] |

| Distribution | Rat | Intravenous | Not Specified | Rapidly enters and unevenly distributes in the brain | [3] |

Note: The available data on specific PK parameters like Cmax, Tmax, and AUC are limited and show variability. The provided ranges for bioavailability highlight the discrepancies in the current literature. Further dedicated pharmacokinetic studies are required to establish a more definitive profile.

Table 2: Acute Toxicity of Muscimol in Rodent Models

| Rodent Model | Route of Administration | LD50 | Citation |

| Mouse | Intraperitoneal (i.p.) | 2.5 mg/kg | [1] |

| Mouse | Subcutaneous (s.c.) | 3.8 mg/kg | [2] |

| Rat | Intravenous (i.v.) | 4.5 mg/kg | [2] |

| Rat | Oral | 45 mg/kg | [2] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Muscimol is readily absorbed from the gastrointestinal tract following oral administration. The onset of action is typically observed within 30 minutes to 2 hours, with peak effects occurring around 1 to 3 hours post-ingestion[2]. Other routes of administration commonly used in rodent studies include intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) injections, which lead to more rapid and complete systemic exposure.

Distribution

Following absorption, muscimol distributes throughout the body. A critical aspect of its pharmacological activity is its ability to cross the blood-brain barrier (BBB). Studies in rats have shown that muscimol rapidly enters the brain, although its penetration is considered relatively poor[3]. The distribution within the brain is not uniform, with higher concentrations observed in areas with high densities of GABA-A receptors.

Metabolism

The primary metabolic pathway for muscimol is transamination, catalyzed by the enzyme GABA transaminase (GABA-T). This process is analogous to the metabolism of the endogenous neurotransmitter GABA. The metabolites of muscimol are not well-characterized but are believed to be pharmacologically inactive.

Excretion

Muscimol and its metabolites are primarily excreted by the kidneys into the urine. A portion of muscimol is excreted unchanged, a phenomenon that has been historically utilized in the traditional use of Amanita muscaria mushrooms, where the urine of consumers was ingested by others to experience the psychoactive effects.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic data. The following sections outline typical methodologies for key experiments in rodent models.

Animal Models

Commonly used rodent models for pharmacokinetic studies include Sprague-Dawley rats, Wistar rats, and various strains of mice such as C57BL/6 and BALB/c. The choice of species and strain can influence the pharmacokinetic profile of a compound. Animals should be housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water, unless otherwise specified by the study design. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Administration

-

Preparation: Muscimol is dissolved in a suitable vehicle (e.g., sterile saline or water). The concentration is calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 5-10 mL/kg for rats and mice).

-

Procedure: The animal is gently restrained. A gavage needle of appropriate size is attached to a syringe containing the muscimol solution. The needle is carefully inserted into the esophagus, and the solution is administered slowly.

-

Preparation: Muscimol is dissolved in a sterile, isotonic vehicle suitable for intravenous injection.

-

Procedure: For rats, the lateral tail vein is commonly used. The tail is warmed to dilate the vein. The muscimol solution is injected slowly using a fine-gauge needle. For mice, the tail vein or retro-orbital sinus can be used.

-

Preparation: Muscimol is dissolved in a sterile vehicle.

-

Procedure: The animal is restrained, and the injection is made into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

Preparation: Muscimol is dissolved in a sterile vehicle.

-

Procedure: The injection is administered into the loose skin over the back or flank.

Sample Collection

Blood samples are collected at predetermined time points after drug administration. Common methods include tail vein sampling, saphenous vein sampling, or terminal cardiac puncture. For serial sampling in a single animal, techniques that minimize blood loss are employed. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to obtain plasma, which is stored at -80°C until analysis.

At the end of the study, animals are euthanized, and brain tissue is rapidly excised, weighed, and homogenized in a suitable buffer. The homogenate is then processed to extract muscimol for quantification.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantification of muscimol in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation: Plasma or brain homogenate samples are subjected to protein precipitation (e.g., with acetonitrile) to remove interfering proteins. An internal standard is added to correct for variations in extraction and analysis.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A suitable column (e.g., a C18 column) is used to separate muscimol from other components in the sample.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Muscimol is ionized, and specific parent and daughter ion transitions are monitored for quantification.

Visualizations

Signaling Pathway of Muscimol at the GABA-A Receptor

Muscimol exerts its effects by acting as an agonist at the GABA-A receptor, a ligand-gated ion channel. The binding of muscimol mimics the action of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory effect.

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of muscimol in a rodent model.

Conclusion

The pharmacokinetic profile of muscimol in rodent models is a critical component for its continued use as a pharmacological tool and for any future therapeutic development. While qualitative aspects of its ADME are generally understood, there is a clear need for more comprehensive, quantitative studies to establish definitive pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability across different species, strains, and administration routes. The experimental protocols and methodologies outlined in this guide provide a framework for conducting such studies in a robust and reproducible manner. The provided visualizations of the GABA-A receptor signaling pathway and the experimental workflow serve to clarify the mechanisms and procedures involved in the study of muscimol pharmacokinetics. Further research in this area will be invaluable for advancing our understanding of the GABAergic system and the potential applications of muscimol.

References

Muscimol's Impact on Neuronal Inhibition and Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscimol, a psychoactive isoxazole alkaloid derived from the Amanita muscaria mushroom, serves as a potent and selective agonist for the γ-aminobutyric acid type A (GABA_A) receptor.[1] Its structural similarity to GABA, the principal inhibitory neurotransmitter in the central nervous system, allows it to bind to and activate GABA_A receptors, leading to a cascade of events that culminate in neuronal inhibition.[1] This technical guide provides an in-depth exploration of muscimol's mechanism of action, its quantitative effects on neuronal activity, and detailed protocols for its experimental application. By mimicking the effects of GABA, muscimol acts as a powerful tool in neuroscience research to probe the intricacies of inhibitory neurotransmission and its role in both physiological and pathological states.[2] Its ability to induce hyperpolarization and suppress neuronal firing makes it an invaluable compound for studying synaptic plasticity, network oscillations, and the functional roles of specific brain regions.[3][4]

Mechanism of Action: Potentiation of GABAergic Inhibition

Muscimol exerts its effects primarily by binding to the orthosteric site of the GABA_A receptor, the same site that binds the endogenous ligand GABA.[5] The GABA_A receptor is a ligand-gated ion channel composed of five subunits, which, upon activation, allows the influx of chloride ions (Cl-) into the neuron.[6][7] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[8] The result is a dampening of neuronal excitability and an overall inhibitory effect on the neural circuit.[8]

Muscimol is a particularly potent agonist at GABA_A receptors containing the δ (delta) subunit, which are often located extrasynaptically and are responsible for tonic inhibition.[3][9] This high affinity for δ-containing receptors contributes to muscimol's profound and long-lasting inhibitory effects.[3][9]

Quantitative Data on Muscimol's Effects

The following tables summarize key quantitative data regarding muscimol's interaction with GABA_A receptors and its subsequent effects on neuronal physiology.

Table 1: Muscimol Binding Affinity (Kd) for GABA_A Receptor Subtypes

| Receptor Subtype | Preparation | Kd (nM) | Reference |

| α4βδ | Native (mouse forebrain) | ~1.6 | [3][8] |

| α6βδ | Native (mouse cerebellum) | ~1 | [3][8] |

| α6β3δ | Recombinant (HEK cells) | 0.72 | [10] |

| α6β2δ | Recombinant (HEK cells) | 1.3 | [10] |

Table 2: Muscimol Functional Potency (EC50) at GABA_A Receptor Subtypes

| Receptor Subtype | Expression System | EC50 | Reference |

| α1β3 | Xenopus oocytes | 0.65 ± 0.22 µM | [5] |

| α4β3δ | Recombinant | ~1-2 nM | [3][8] |

| α4β3δ | Recombinant (HEK cells) | 200 nM | [3] |

| α6β3δ | Recombinant (HEK cells) | 160 nM | [3] |

| α1β3 | HEK 293 cells | 180 ± 83 nM | [5][11] |

Table 3: Effects of Muscimol on Neuronal Membrane Potential and Firing Rate

| Neuron Type | Muscimol Concentration | Effect on Membrane Potential | Effect on Firing Rate | Reference |

| Substantia Nigra Pars Reticulata (male rat) | 10 µM | Depolarization (to -45 to -58 mV) | Cessation of spontaneous firing | [12] |

| Substantia Nigra Pars Reticulata (female rat) | 10 µM | Hyperpolarization (to -65 to -80 mV) | Cessation of spontaneous firing | [12] |

| VS-3 mechanoreceptor neurons (spider) | 100 µM | Depolarization by 24 mV | Initial brief increase and decrease, followed by a long-lasting increase | [13] |

| Dentate Hilar Neurons (rat) | Not specified | Small depolarization (~4 mV) | Not specified | [14] |

| Granule Cells (rat) | Not specified | Strong peak depolarization (~16 mV) | Not specified | [14] |

| Purkinje Neurons (P3 rat) | 50 µM | Depolarization (from -68.8 mV to -37.3 mV) | Rapid and massive increase | [15] |

| Subthalamic Nucleus Neurons (in burst-firing mode) | Not specified | Not specified | Firing frequency fell to zero | [16] |

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring Muscimol's Effects on Neuronal Inhibition

Objective: To record changes in neuronal membrane potential and inhibitory postsynaptic currents (IPSCs) in response to muscimol application.

Materials:

-

Brain slice preparation or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Muscimol stock solution

-

Patch pipettes (borosilicate glass)

-

Intracellular solution (e.g., K-gluconate based)

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

Methodology:

-

Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

-

Recording Setup: Place the preparation in a recording chamber continuously perfused with oxygenated aCSF.

-

Pipette Fabrication: Pull patch pipettes to a resistance of 3-7 MΩ and fill with the appropriate intracellular solution.

-

Cell Targeting: Under visual guidance, approach a target neuron with the patch pipette.

-

Seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Baseline Recording: In voltage-clamp mode, record baseline spontaneous or evoked IPSCs. In current-clamp mode, record the resting membrane potential and spontaneous firing.

-

Muscimol Application: Bath-apply muscimol at the desired concentration.

-

Data Acquisition: Record changes in holding current (voltage-clamp) or membrane potential and firing rate (current-clamp) during and after muscimol application.

-

Analysis: Analyze the amplitude, frequency, and kinetics of IPSCs, as well as the change in membrane potential and firing frequency.

In Vivo Microdialysis to Measure Muscimol's Effect on Neurotransmitter Release

Objective: To measure the extracellular concentrations of neurotransmitters (e.g., GABA, glutamate, dopamine) in a specific brain region of a freely moving animal following local muscimol administration.

Materials:

-

Laboratory animal (e.g., rat, mouse)

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Muscimol solution

-

Analytical system (e.g., HPLC with electrochemical detection)

Methodology:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the target brain region.[17][18]

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[17]

-

Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Muscimol Administration: Administer muscimol, either systemically or locally through the microdialysis probe (retrodialysis).

-

Sample Collection: Continue to collect dialysate samples in a fraction collector at regular intervals.

-

Neurochemical Analysis: Analyze the concentration of neurotransmitters in the collected samples using a suitable analytical technique.

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline and analyze the time course of muscimol's effect.

Visualizations

Caption: GABA_A Receptor Signaling Pathway and the Action of Muscimol.

Caption: General Experimental Workflow for Studying Muscimol's Effects.

References

- 1. Muscimol - Wikipedia [en.wikipedia.org]

- 2. Muscimol as an Experimental Tool in Neuroscience [eureka.patsnap.com]

- 3. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Muscimol Impacts GABAergic Synapses [eureka.patsnap.com]

- 5. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enhancement of muscimol binding and gating by allosteric modulators of the GABA A receptor: relating occupancy to state functions: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. MUSCIMOL-DEPOLARIZES-MALE-AND-HYPERPOLARIZES-FEMALE-SUBSTANTIA-NIGRA-PARS-RETICULATA-NEURONS [aesnet.org]

- 13. researchgate.net [researchgate.net]

- 14. jneurosci.org [jneurosci.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a GABAergic Powerhouse: A Technical History of Muscimol in Neuroscience

Foreword: For decades, the enigmatic psychoactive properties of the Amanita muscaria mushroom have captivated human curiosity. Beyond its cultural and historical significance, this fungus gifted neuroscience with a molecular tool of unparalleled precision: muscimol. This in-depth technical guide charts the discovery and historical application of muscimol, offering researchers, scientists, and drug development professionals a comprehensive overview of its journey from a natural curiosity to an indispensable instrument for dissecting the complexities of the central nervous system. We will explore its initial isolation, the elucidation of its mechanism of action as a potent GABAA receptor agonist, and its enduring legacy in shaping our understanding of inhibitory neurotransmission.

Discovery and Chemical Characterization: From Fly Agaric to a Defined Molecule

The story of muscimol begins with the iconic fly agaric mushroom, Amanita muscaria, long recognized for its psychoactive effects in various cultures.[1][2][3] While the mushroom's intoxicating properties were known for centuries, the specific compounds responsible remained a mystery until the mid-20th century.

In 1964, muscimol was independently isolated by three separate research groups.[1] Its chemical structure, along with that of its precursor, ibotenic acid, was fully elucidated in 1967 by Conrad Eugster at the University of Zurich.[1] Muscimol, chemically known as 5-(aminomethyl)-3(2H)-isoxazolone, was revealed to be a structural analog of the primary inhibitory neurotransmitter in the mammalian brain, gamma-aminobutyric acid (GABA).[1] This structural similarity was a pivotal discovery, immediately suggesting a potential interaction with the GABAergic system.

Ibotenic acid, another psychoactive constituent of Amanita muscaria, is a prodrug to muscimol.[1][3] Through decarboxylation, which can occur via drying or heating of the mushroom, ibotenic acid is converted into the more potent and stable muscimol.[3]

Unraveling the Mechanism of Action: A Potent GABAA Receptor Agonist

The structural resemblance of muscimol to GABA quickly spurred investigations into its pharmacological activity. In 1968, Graham Johnston and his colleagues demonstrated that muscimol indeed possessed GABA-like actions, marking a turning point in its scientific journey.[1] Subsequent research firmly established muscimol as a potent and selective agonist for the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[2][4][5][6]

Unlike benzodiazepines and barbiturates, which are allosteric modulators of the GABAA receptor, muscimol acts as an orthosteric agonist, binding to the same site as GABA itself.[7] This direct activation of the GABAA receptor leads to the opening of the chloride ion channel, resulting in an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization decreases the neuron's excitability, producing a powerful inhibitory effect on neuronal activity.

Muscimol as a Tool in Neuroscience Research: From Mapping Circuits to Understanding Behavior

The high affinity and selectivity of muscimol for the GABAA receptor, coupled with its ability to cross the blood-brain barrier, have made it an invaluable tool in neuroscience research.[5] It has been instrumental in a wide array of experimental paradigms aimed at understanding the role of GABAergic inhibition in various brain functions and disorders.

Pharmacological Inactivation and Circuit Mapping

One of the most widespread applications of muscimol is in pharmacological inactivation studies.[1] By locally infusing muscimol into specific brain regions, researchers can reversibly silence the activity of neurons in that area. This technique allows for the investigation of the functional necessity of a particular brain region for a given behavior or physiological process. This "lesion-mimic" approach has been crucial in mapping the neural circuits underlying learning, memory, fear, anxiety, and motor control.

Radioligand for Receptor Studies

Radiolabeled muscimol, typically with tritium ([³H]-muscimol), has been extensively used as a radioligand in binding assays to study the distribution, density, and affinity of GABAA receptors in the brain.[3] These studies have provided detailed maps of GABAA receptor localization and have been instrumental in characterizing the pharmacological properties of different receptor subtypes.

Investigating Synaptic Transmission and Plasticity

In in vitro preparations, such as brain slices, muscimol is used to selectively activate GABAA receptors to study inhibitory postsynaptic potentials (IPSPs) and the dynamics of synaptic inhibition.[8] Its application has been crucial in understanding the role of GABAergic signaling in synaptic plasticity, the cellular mechanism underlying learning and memory.

Quantitative Data on Muscimol's Interaction with GABAA Receptors

The following tables summarize key quantitative data regarding muscimol's pharmacological profile.

Table 1: Binding Affinities and Potency of Muscimol at GABAA Receptors

| Parameter | Value | Receptor Subtype(s) | Reference(s) |

| Kd | ~1.6 nM | α4βδ (forebrain) | [5] |

| Kd | ~1 nM | α6βδ (cerebellum) | [5] |

| Kd (high affinity) | ~10 nM | Bovine cerebral cortex | [9] |

| Kd (low affinity) | ~0.5 µM | Bovine cerebral cortex | [9] |

| EC50 (binding) | 180 ± 83 nM | α1β3 | [3][6] |

| EC50 (current) | ~1-2 nM | α4β3δ | [5][10] |

| EC50 (current) | 0.65 ± 0.22 µM | α1β3 | [3][6] |

| IC50 ([³H]muscimol binding) | 50 µM (Taurine) | Purified GABAA receptors | [11] |

Table 2: Dosages of Muscimol Used in Animal Studies

| Species | Route of Administration | Dosage | Observed Effect(s) | Reference(s) |

| Mice | Intraperitoneal (i.p.) | 0.65 mg/kg (TD50) | Sedation, impaired motor coordination, ptosis, antinociception, catalepsy | [12] |

| Mice | Intraperitoneal (i.p.) | 8.1 mg/kg (LD50) | Lethality | [12] |

| Rats | Intravenous (i.v.) | 4.5 mg/kg (LD50) | Lethality | [13] |

| Rats | Oral (p.o.) | 45 mg/kg (LD50) | Lethality | [13] |

| Rats | Oral (p.o.) | 33.0 mg/kg | Neuropsychological and psychological effects | [14] |

| Rats | Microinjection (Arcuate Nucleus) | 5 and 10 nmol | Decreased body temperature and ventilation | [15] |

| Non-human primates | Intracerebral infusion | up to 88.8 mM | Reversible hyperkinesia and dyskinesias | [12] |

Key Experimental Protocols in Muscimol Research

The following sections provide an overview of common experimental methodologies utilizing muscimol.

In Vivo Microinjection for Pharmacological Inactivation

This technique involves the stereotaxic infusion of muscimol directly into a targeted brain region to reversibly inhibit neuronal activity.

Methodology:

-

Animal Preparation: The animal (typically a rodent) is anesthetized and placed in a stereotaxic frame. A small craniotomy is performed over the target brain region.

-

Cannula Implantation: A guide cannula is implanted, with its tip positioned just above the target structure. The cannula is secured to the skull with dental cement.

-

Muscimol Infusion: After a recovery period, a solution of muscimol (typically 1 mg/mL in sterile saline or artificial cerebrospinal fluid) is infused through an internal cannula that extends just beyond the tip of the guide cannula.[16] Infusion volumes are typically in the nanoliter to low microliter range, delivered over several minutes.

-

Behavioral Testing: Following the infusion, the animal is subjected to behavioral paradigms to assess the effects of the temporary inactivation of the targeted brain region.

-

Histological Verification: After the experiment, the animal is euthanized, and the brain is sectioned and stained to verify the precise location of the infusion.

In Vitro Electrophysiology in Brain Slices

This method allows for the direct measurement of the effects of muscimol on neuronal activity and synaptic transmission in a controlled environment.

Methodology:

-

Brain Slice Preparation: An animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Thin brain slices (typically 300-400 µm) containing the region of interest are prepared using a vibratome.[17][18]

-

Slice Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (around 32-34°C) for a recovery period of at least one hour.[18]

-

Electrophysiological Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or field potential recordings are made from neurons within the slice.

-

Muscimol Application: Muscimol is bath-applied to the slice by adding it to the perfusing aCSF at known concentrations. This allows for the measurement of changes in neuronal membrane potential, firing rate, and synaptic currents in response to GABAA receptor activation.

[³H]-Muscimol Radioligand Binding Assay

This assay is used to quantify the number and affinity of GABAA receptors in a given tissue sample.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized in a buffer solution and centrifuged to isolate the cell membranes, which are rich in GABAA receptors. The membranes are washed multiple times to remove endogenous GABA.[4]

-

Incubation: The membrane preparation is incubated with a known concentration of [³H]-muscimol.

-

Determination of Total and Non-specific Binding:

-

Total Binding: Membranes are incubated with [³H]-muscimol alone.

-

Non-specific Binding: A parallel set of tubes contains the membranes, [³H]-muscimol, and a high concentration of a non-radiolabeled GABAA receptor ligand (e.g., unlabeled GABA or bicuculline) to saturate the specific binding sites.[4]

-

-

Separation and Quantification: The bound and free radioligigand are separated by rapid filtration. The radioactivity retained on the filters (representing the bound [³H]-muscimol) is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Scatchard analysis or non-linear regression can then be used to determine the receptor density (Bmax) and the dissociation constant (Kd).

Visualizing Muscimol's Role: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and applications of muscimol, the following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Conclusion: An Enduring Legacy in Neuroscience

From its origins in the psychoactive mushroom Amanita muscaria, muscimol has emerged as a cornerstone of modern neuroscience research. Its discovery and the subsequent elucidation of its potent and selective agonism at the GABAA receptor provided an unprecedented tool to probe the intricacies of inhibitory neurotransmission. For over half a century, muscimol has been instrumental in mapping neural circuits, understanding the physiological basis of behavior, and providing a benchmark for the development of novel therapeutics targeting the GABAergic system. Its journey from a natural product to a precision pharmacological agent is a testament to the power of chemical and biological exploration in advancing our understanding of the brain. The legacy of muscimol continues to influence the direction of neuroscience research, underscoring the profound impact that nature's pharmacy can have on scientific discovery.

References

- 1. A Method to Quantify Drosophila Behavioral Activities Induced by GABAA Agonist Muscimol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Method to Quantify Drosophila Behavioral Activities Induced by GABAA Agonist Muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of muscimol binding and gating by allosteric modulators of the GABA A receptor: relating occupancy to state functions: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]

- 9. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.utu.fi [research.utu.fi]

- 11. Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Muscimol - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Muscimol microinjected in the arcuate nucleus affects metabolism, body temperature & ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experience-Dependent Effects of Muscimol-Induced Hippocampal Excitation on Mnemonic Discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrophysiological recording from Brain Slices Protocol [protocols.io]

The Neuroactive Isoxazole: A Deep Dive into the Chemical Landscape of Muscimol and its Analogs

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the chemical structure, synthesis, and signaling pathways of muscimol and its derivatives.

Muscimol, a psychoactive isoxazole naturally occurring in Amanita mushrooms, has long been a subject of intense scientific scrutiny due to its potent and selective agonism at γ-aminobutyric acid type A (GABAA) receptors.[1] Its structural similarity to the principal inhibitory neurotransmitter GABA allows it to effectively mimic its action, leading to sedative, hypnotic, and hallucinogenic effects. This unique pharmacological profile has established muscimol as a valuable tool in neuroscience research and a lead compound in the development of novel therapeutics targeting the GABAergic system. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of muscimol and its key analogs, offering a valuable resource for professionals in the field of drug discovery and development.